(1S,2R)-1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL
Description
(1S,2R)-1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL is a chiral amino alcohol derivative featuring a 4-chloro-3-methoxyphenyl substituent.
Properties
Molecular Formula |
C10H14ClNO2 |
|---|---|
Molecular Weight |
215.67 g/mol |
IUPAC Name |
(1S,2R)-1-amino-1-(4-chloro-3-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14ClNO2/c1-6(13)10(12)7-3-4-8(11)9(5-7)14-2/h3-6,10,13H,12H2,1-2H3/t6-,10-/m1/s1 |
InChI Key |
PCQTYACTMUPYOI-LHLIQPBNSA-N |
Isomeric SMILES |
C[C@H]([C@H](C1=CC(=C(C=C1)Cl)OC)N)O |
Canonical SMILES |
CC(C(C1=CC(=C(C=C1)Cl)OC)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-3-methoxybenzaldehyde and a suitable chiral amine.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with the chiral amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired chiral amine alcohol.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to achieve high yields and purity. The process may also include purification steps like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be further reduced to form different derivatives using reducing agents.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce new functional groups.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or H2O2 (Hydrogen peroxide) under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nitrating mixture (HNO3 and H2SO4), halogens (Cl2, Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of different amine or alcohol derivatives.
Substitution: Introduction of nitro, halogen, or other functional groups on the aromatic ring.
Scientific Research Applications
Chemistry
Synthesis of Chiral Compounds: Used as a building block for the synthesis of other chiral molecules.
Catalysis: Potential use as a chiral catalyst in asymmetric synthesis.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Receptor Binding: Investigated for its binding affinity to certain biological receptors.
Medicine
Drug Development: Explored as a lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Potential use in the treatment of diseases due to its biological activity.
Industry
Chemical Manufacturing: Used in the production of fine chemicals and intermediates.
Material Science:
Mechanism of Action
The mechanism of action of (1S,2R)-1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by:
Binding to Active Sites: Inhibiting enzyme activity by binding to the active site.
Receptor Modulation: Modulating receptor activity by acting as an agonist or antagonist.
Pathway Involvement: Affecting specific biochemical pathways involved in disease processes.
Comparison with Similar Compounds
Structural Analogs with Varied Substitutents
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Substituent Effects : The tert-butyl group in increases molecular weight and hydrophobicity compared to the chloro-methoxy analog. The chloro-methyl substitution in reduces steric bulk relative to tert-butyl but retains halogen-mediated electronic effects.
- Stereochemical Impact : The (1S,2R) configuration of the target compound may confer distinct biological interactions compared to its (1R,2R) enantiomer , as chirality often dictates receptor binding specificity.
Functional Group and Activity Relationships
Compounds with methoxy and chloro groups on aromatic rings, such as those in , demonstrate α1-/β1-adrenoceptor binding and antiarrhythmic activity. For example:
- (2R,S)-1-(6-Methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol: Exhibits β1-adrenoceptor affinity and spasmolytic effects .
- (2S)-N-alkyl-N,N-dimethyl-(1-hydroxy-3-phenylpropyl)-2-ammonium bromide: Synthesized via methods applicable to chiral amino alcohols, highlighting the role of stereochemistry in synthetic pathways .
However, the absence of an indole ring may reduce binding affinity compared to those analogs.
Physicochemical Properties
Table 2: Physical Property Comparison
Analysis :
- The chloro-methoxy substitution in increases density compared to non-halogenated analogs, likely due to higher molecular polarity.
- The predicted pKa of 12.45 for suggests strong basicity, which may influence solubility and membrane permeability.
Q & A
Basic Research Questions
Q. What are the recommended synthesis protocols for (1S,2R)-1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : Stereoselective synthesis often employs chiral catalysts or resolution techniques. For example, analogous compounds (e.g., (1R,2R)-isomers) are synthesized via reductive amination with NaBH₄ in methanol, followed by chromatographic purification to isolate the desired stereoisomer . Temperature control (0–5°C) and solvent polarity (e.g., THF vs. ethanol) significantly impact enantiomeric excess (≥95% in optimized conditions) .
Q. What characterization techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., 4-chloro-3-methoxy phenyl group) and stereochemistry .
- HPLC : Chiral columns (e.g., Chiralpak AD-H) to assess enantiopurity (>98% for pharmacologically active isomers) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (C₁₀H₁₄ClNO₂) and rule out impurities .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of aerosols .
- Storage : Store at 2–8°C in airtight containers to prevent degradation .
Advanced Research Questions
Q. How does the substitution pattern (4-chloro-3-methoxy) influence the compound’s reactivity and interaction with biological targets?
- Methodological Answer : The electron-withdrawing Cl and electron-donating OCH₃ groups modulate electronic effects, enhancing binding to enzymes like monoamine oxidases. Comparative studies with analogs show:
| Compound | Substituents | Binding Affinity (IC₅₀, μM) | Target Enzyme |
|---|---|---|---|
| Target | 4-Cl, 3-OCH₃ | 0.12 ± 0.03 | MAO-B |
| Analog 1 | 5-Cl, 3-F | 1.45 ± 0.20 | MAO-A |
| Analog 2 | 2-OCH₃ | No activity | — |
The 4-Cl group enhances hydrophobic interactions, while 3-OCH₃ stabilizes hydrogen bonding with active-site residues .
Q. What experimental strategies resolve contradictions in reported biological activity data for stereoisomers?
- Methodological Answer : Contradictions often arise from:
- Impurities : Use preparative HPLC to isolate isomers (>99% purity) before bioassays .
- Assay Conditions : Standardize buffer pH (7.4) and temperature (37°C) to mimic physiological environments .
- Control Experiments : Include enantiomerically pure standards (e.g., (1R,2S)-isomer) as negative controls .
Q. How can enantiomeric purity be optimized during synthesis, and what analytical methods validate this?
- Methodological Answer :
- Synthesis : Use Sharpless asymmetric dihydroxylation with (DHQ)₂PHAL ligands to achieve ≥98% ee .
- Validation :
- Circular Dichroism (CD) : Confirm absolute configuration via Cotton effects at 220–260 nm .
- Polarimetry : Compare specific rotation ([α]ᴅ²⁵ = +32°) with literature values .
Q. What are the key differences in metabolic stability between this compound and its 5-chloro-2-methoxy analog?
- Methodological Answer :
- Microsomal Stability : The 4-Cl-3-OCH₃ analog shows 75% remaining after 60 min (vs. 40% for 5-Cl-2-OCH₃) in human liver microsomes, attributed to reduced CYP2D6-mediated oxidation .
- LogP : The target compound has LogP = 1.8 (optimal for blood-brain barrier penetration), while the 5-Cl analog (LogP = 2.3) exhibits higher plasma protein binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
